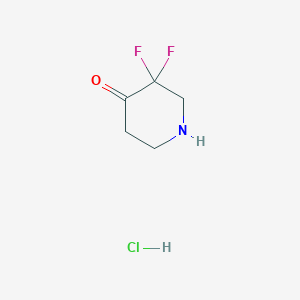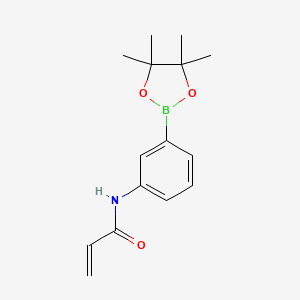
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamid
Übersicht
Beschreibung
“N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide” is a chemical compound with the CAS Number: 874363-18-5 . It has a molecular weight of 273.14 .
Synthesis Analysis
The synthesis of this compound might involve the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .Molecular Structure Analysis
The linear formula of this compound is C15H20BNO3 . For more detailed structural information, you may refer to the InChI code and InChI key provided in the product documentation .Chemical Reactions Analysis
This compound might be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It might also be used in coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s refractive index is 1.396 (lit.) , and it has a density of 0.882 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Arzneimittelsynthese und Pharmazeutische Chemie
Diese Verbindung ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Wirkstoffe. Ihre Boronsäureester-Einheit ist besonders nützlich bei Suzuki-Miyaura-Kreuzkupplungsreaktionen, die eine entscheidende Rolle beim Aufbau komplexer organischer Moleküle spielen. So kann sie beispielsweise zur Herstellung von FLAP-Inhibitoren verwendet werden, die ein Potenzial für die Behandlung von Krankheiten wie Asthma und Allergien haben .
Materialwissenschaften
In der Materialwissenschaft findet die Verbindung Anwendung bei der Entwicklung neuartiger Polymere mit spezifischen optischen und elektrochemischen Eigenschaften. Diese Polymere können zur Herstellung neuer Arten elektronischer Geräte wie organischer Leuchtdioden (OLEDs) und Solarzellen verwendet werden .
Stimulus-Responsive Wirkstoffträger
Die Boronsäureester-Bindungen in dieser Verbindung können zur Konstruktion von stimulus-responsiven Wirkstoffträgern verwendet werden. Diese Träger können auf Veränderungen der Mikroumgebung, wie pH-Wert, Glukosekonzentration oder ATP-Konzentration, reagieren, um Medikamente kontrolliert freizusetzen .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-6-13(18)17-12-9-7-8-11(10-12)16-19-14(2,3)15(4,5)20-16/h6-10H,1H2,2-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGCJEIDCOQEPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



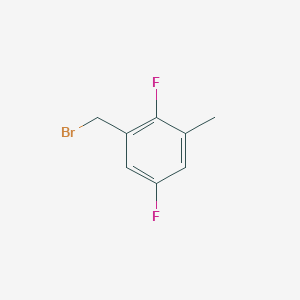
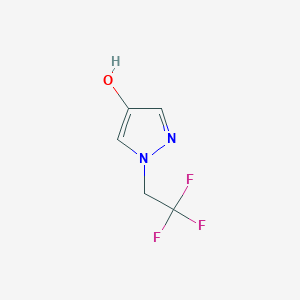
![[(4-Chlorophenyl)phenylmethyl]-hydrazine](/img/structure/B1446346.png)
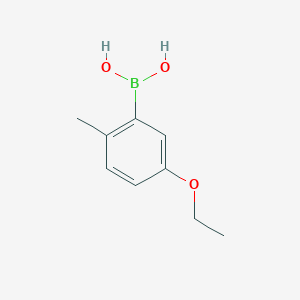
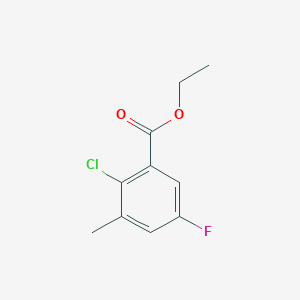
![tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1446352.png)
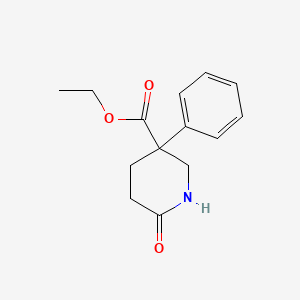
![3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid](/img/structure/B1446354.png)

![Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate](/img/no-structure.png)

![5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole](/img/structure/B1446365.png)
